molecular formula C8H17B B1282838 1-Bromo-2,2-dimethylhexane CAS No. 101419-70-9

1-Bromo-2,2-dimethylhexane

Cat. No. B1282838
M. Wt: 193.12 g/mol
InChI Key: GBNYMCZJWZKJPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds can involve various strategies, including direct bromination, electrochemical methods, and the use of bromine-containing reagents. For instance, a stable 1-bromoalumole was synthesized through the reaction of a dilithio derivative with AlBr3, indicating the use of aluminum tribromide in bromine incorporation . Electrochemical reduction of dibromohexane at silver cathodes in DMF also highlights a method for synthesizing brominated compounds, where the position of bromine atoms significantly affects the reaction pathway and product distribution . Additionally, the synthesis of 3-bromo-2,2-dimethyl-propanal through TEMPO catalyzed oxidation with NaOCl as a co-oxidant demonstrates another approach to introducing bromine into organic molecules .

Molecular Structure Analysis

The molecular structure of brominated compounds can vary significantly, with some existing as dimers in the crystalline state, such as the 1-bromoalumole . The structure of brominated compounds can be determined using techniques like X-ray crystallography, as seen in the structural characterization of 5-bromo-2,3-dimethylphenol .

Chemical Reactions Analysis

Brominated compounds participate in a variety of chemical reactions. The 1-bromoalumole, for example, can undergo functionalization reactions with Mes*Li . Bromide ion catalyzed dimerization and subsequent pyrolysis reactions demonstrate the reactivity of brominated cyclic compounds . Gold-catalyzed synthesis involving brominated alkynes shows the potential for regioselective rearrangements . Moreover, 1-bromo-1-lithioethene is used in organic synthesis for 1,2-addition reactions with aldehydes and ketones, indicating the versatility of brominated reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence and position of the bromine atom. Electrochemical studies reveal that the reduction potentials and product distributions are affected by the bromine atom's location, as seen in the reduction of dibromohexanes . The presence of bromine can also influence the photochromic properties of compounds, such as in the case of 1-(Thien-3-yl)-2-(thien-2-yl)ethene having bromo at the 4-position of thiophene moieties .

Scientific Research Applications

Electrochemical Reduction Studies

  • Electrochemical Reductions at Silver Cathodes : Research by Rose (2016) explored the electrochemical reductions of 1-bromo-6-chlorohexane and 1‐chloro-6-iodohexane at silver cathodes. This study is significant for understanding the reactivity and potential applications of similar brominated compounds like 1-Bromo-2,2-dimethylhexane in electrochemical processes.

Synthesis and Characterization

  • Synthesis under Microwave Irradiation : Zheng Zhi-hu (2014) conducted a study on the synthesis of Dimethylhexane-1,6-dicarbamate by microwave heating, which involved a compound structurally related to 1-Bromo-2,2-dimethylhexane. The research Zheng Zhi-hu (2014) highlights the potential for efficient synthesis methods for derivatives of 1-Bromo-2,2-dimethylhexane.

Ring Expansion and Chemical Reactions

  • Ring Expansion to Alumacyclonona-Tetraene : A study by Agou et al. (2015) discusses the treatment of 1-bromo-2,3,4,5-tetraethylalumole leading to the production of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This study is relevant for understanding complex chemical transformations involving brominated compounds.

Combustion Chemistry

  • Combustion Chemistry of Iso-paraffinic Structures : Research by Sarathy et al. (2014) examined the combustion behavior of iso-paraffinic structures, like 2,5-dimethylhexane, which is structurally similar to 1-Bromo-2,2-dimethylhexane. This study can provide insights into the combustion properties of brominated hydrocarbons.

Synthesis of Chromene Derivatives

  • Kinetics and Synthesis of Chromene Compounds : In the study by Asheri et al. (2016), the synthesis and kinetics of chromene derivatives were investigated. This research is relevant for understanding the synthesis and behavior of compounds related to 1-Bromo-2,2-dimethylhexane in medicinal chemistry.

Aldehyde and Ketone Formation

  • Formation of Aldehydes and Ketones : A study by Vanalabhpatana and Peters (2003) explored the reduction of alkyl monohalides, such as 1-bromooctane, leading to the formation of aldehydes and ketones. This research provides insights into the chemical transformations of brominated compounds similar to 1-Bromo-2,2-dimethylhexane.

Sorption and Ordering on Zeolites

  • Sorption on Medium-Pore Zeolites : The study by Pieterse et al. (2000) investigated the sorption behavior of 2,2-dimethylalkanes on zeolites. Since 1-Bromo-2,2-dimethylhexane is a brominated derivative of dimethylalkanes, this research is relevant for understanding its interactions with zeolites.

properties

IUPAC Name

1-bromo-2,2-dimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNYMCZJWZKJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543290
Record name 1-Bromo-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,2-dimethylhexane

CAS RN

101419-70-9
Record name 1-Bromo-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EC Ashby, CO Welder - The Journal of Organic Chemistry, 1997 - ACS Publications
Previous workers have maintained that evidence for the radical nature of the reaction of LiAlH 4 with sterically hindered alkyl iodides is due to radical initiation by impurities followed by …
Number of citations: 31 pubs.acs.org
CO Welder - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
CO Welder, EC Ashby - The Journal of Organic Chemistry, 1997 - ACS Publications
Evidence for single-electron transfer (SET) in the reactions of lithium aluminum hydride (LAH) with unhindered, saturated primary alkyl halides has not been available. In this study, …
Number of citations: 17 pubs.acs.org
TM Miller, GM Whitesides - Journal of the American Chemical …, 1988 - ACS Publications
This paper analyzes the reactivity of platinum-surface alkyls with two types of deuterium-labeling experiments. In the first, theextent of deuterium incorporation into cyclooctane during …
Number of citations: 37 pubs.acs.org

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